Lomefloxacin Hydrochloride vs. Lomefloxacin Base: A Technical Guide for Researchers
Lomefloxacin Hydrochloride vs. Lomefloxacin Base: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison of lomefloxacin hydrochloride and lomefloxacin base. This document outlines the core chemical and physical differences, presents quantitative data in structured tables, details experimental protocols, and provides visualizations of key biological and experimental workflows.
Core Chemical and Physical Properties
Lomefloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] In pharmaceutical preparations, it is often used as its hydrochloride salt to enhance its physicochemical properties.[2] The fundamental difference lies in the addition of a hydrochloride (HCl) molecule to the lomefloxacin base. This conversion to a salt form significantly impacts properties like solubility and stability.
Lomefloxacin Base
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Chemical Formula: C₁₇H₁₉F₂N₃O₃
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Molecular Weight: 351.35 g/mol
Lomefloxacin Hydrochloride
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Chemical Formula: C₁₇H₁₉F₂N₃O₃ · HCl
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Molecular Weight: 387.81 g/mol
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Appearance: White to pale yellow crystalline powder.[2]
The hydrochloride salt is formed by the reaction of the basic piperazinyl nitrogen of lomefloxacin with hydrochloric acid. This modification is a common strategy in pharmaceutical development to improve the aqueous solubility and stability of basic drug molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for lomefloxacin hydrochloride and lomefloxacin base, facilitating a direct comparison for research applications.
Table 1: Physicochemical Properties
| Property | Lomefloxacin Hydrochloride | Lomefloxacin Base | Reference(s) |
| Molecular Formula | C₁₇H₁₉F₂N₃O₃ · HCl | C₁₇H₁₉F₂N₃O₃ | N/A |
| Molecular Weight ( g/mol ) | 387.81 | 351.35 | N/A |
| pKa (Strongest Acidic) | Not Reported | 5.45 | [3] |
| pKa (Strongest Basic) | Not Reported | 8.78 | [3] |
| LogP | Not Reported | -0.43 | [3] |
Table 2: Solubility Data
| Solvent | Lomefloxacin Hydrochloride | Lomefloxacin Base | Reference(s) |
| Water | Slightly soluble; ~6-10 mg/mL | 0.106 mg/mL | [3][4] |
| DMSO | ~1 mg/mL | Slightly soluble | [3] |
| Ethanol | Insoluble | Not Reported | [3] |
| PBS (pH 7.2) | ~2 mg/mL | Not Reported | N/A |
| Methanol | Not Reported | Slightly soluble (heated, sonicated) | N/A |
Table 3: Stability Information
| Condition | Lomefloxacin Hydrochloride | Lomefloxacin Base | Reference(s) |
| Light Sensitivity | Sensitive to light in dilute aqueous solution.[4] Solutions showed a 52% loss of activity in 1 hour in bright sunlight.[5] | Expected to be light-sensitive. | N/A |
| pH Stability | Activity is markedly reduced under acidic conditions (e.g., pH 5).[6] | Activity is pH-dependent. | N/A |
| Thermal Stability | Stable to heat and moisture.[4] | Not explicitly stated, but generally stable. | N/A |
| Oxidative Stress | Degrades under oxidative conditions (e.g., H₂O₂, ACVA).[7] | Degrades under oxidative conditions. | [7] |
Table 4: Bioavailability and Permeability
| Parameter | Lomefloxacin Hydrochloride | Lomefloxacin Base | Reference(s) |
| Oral Bioavailability | High (approximately 95-98%).[8][9] | High. | [8] |
| Permeability Classification | High permeability. | High permeability. | N/A |
| Efflux Potential | Subject to efflux. | Subject to efflux. | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of lomefloxacin.
Solubility Determination (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS) solubility studies.[10][11]
Objective: To determine the equilibrium solubility of lomefloxacin hydrochloride or lomefloxacin base in various aqueous media.
Materials:
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Lomefloxacin hydrochloride or lomefloxacin base powder
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pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8)
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Shake-flask apparatus or orbital shaker maintained at 37 ± 1 °C
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Centrifuge
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Validated HPLC method for lomefloxacin quantification
Procedure:
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Add an excess amount of the lomefloxacin compound to a flask containing a known volume of the desired pH buffer.
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Agitate the flasks at a constant temperature (37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
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After the equilibration period, visually confirm the presence of undissolved solid.
-
Separate the solid and liquid phases by centrifugation.
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Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase of the HPLC method.
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Quantify the concentration of dissolved lomefloxacin in the diluted supernatant using a validated HPLC method.
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Perform the experiment in triplicate for each pH condition.
Stability-Indicating HPLC Method
This protocol is based on established methods for the stability analysis of fluoroquinolones.[12][13][14][15]
Objective: To develop and validate an HPLC method to quantify lomefloxacin and its degradation products.
Instrumentation:
-
HPLC system with a UV or DAD detector
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C18 column (e.g., Kinetex C18, 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
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Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.05 M phosphate buffer, pH 3.0). The exact ratio should be optimized for optimal separation. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 0.3-1.0 mL/min
-
Column Temperature: 30-35 °C
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Detection Wavelength: 278 nm
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Injection Volume: 10-20 µL
Method Validation (as per ICH guidelines):
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Specificity: Demonstrate the ability to resolve the main drug peak from degradation products generated under stress conditions (acid, base, oxidation, heat, light).
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the working concentration).
-
Accuracy: Determine the recovery of the drug at different concentration levels.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate).
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of lomefloxacin using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.[4][16][17][18]
Objective: To determine the apparent permeability coefficient (Papp) of lomefloxacin and assess its potential for active efflux.
Materials:
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Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
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Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
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Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Lomefloxacin stock solution (e.g., in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)
-
P-glycoprotein (P-gp) inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts at an appropriate density. Allow the cells to differentiate for 21-28 days, forming a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test concentration of lomefloxacin to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
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Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the lomefloxacin-containing buffer to the basolateral (donor) side and sample from the apical (receiver) side. This is done to assess active efflux.
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Efflux Inhibition Study: a. To investigate the involvement of P-gp, co-incubate lomefloxacin with a P-gp inhibitor (e.g., verapamil) and repeat the permeability assays.
-
Sample Analysis: Quantify the concentration of lomefloxacin in the collected samples using a validated LC-MS/MS method.
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Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to lomefloxacin's mechanism of action and experimental workflows.
Caption: Mechanism of action of lomefloxacin in a bacterial cell.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for the Caco-2 permeability assay.
Conclusion
The choice between lomefloxacin hydrochloride and lomefloxacin base for research purposes depends on the specific experimental requirements. The hydrochloride salt offers superior aqueous solubility, making it more suitable for in vitro assays and formulation development where aqueous media are used. However, for studies focusing on the intrinsic properties of the active moiety or requiring dissolution in organic solvents, the base form may be appropriate. It is crucial to consider the potential for pH-dependent stability and solubility when designing experiments with either form. The provided protocols and data serve as a valuable resource for researchers working with this important fluoroquinolone antibiotic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lomefloxacin hydrochloride [sitem.herts.ac.uk]
- 3. What is the mechanism of Lomefloxacin? [synapse.patsnap.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Antibacterial activity of lomefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the safety and efficacy of lomefloxacin and ciprofloxacin in the treatment of complicated or recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of lomefloxacin in healthy volunteers: comparison of 400 milligrams once daily and 200 milligrams twice daily given orally for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The U.S. clinical experience with lomefloxacin, a new once-daily fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 15. scielo.br [scielo.br]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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